molecular formula C6H15O2Si B3046702 tert-Butyl(dimethoxy)silane CAS No. 127418-54-6

tert-Butyl(dimethoxy)silane

Cat. No.: B3046702
CAS No.: 127418-54-6
M. Wt: 147.27 g/mol
InChI Key: NRCQMIWOISTBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(dimethoxy)silane: is an organosilicon compound characterized by the presence of a tert-butyl group and two methoxy groups attached to a silicon atom. This compound is commonly used in organic synthesis, particularly as a silylating agent for the protection of hydroxyl groups. Its unique structure imparts specific reactivity patterns, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(dimethoxy)silane can be synthesized through the reaction of tert-butyl lithium with dimethoxydichlorosilane in an anhydrous solvent such as pentane. The reaction is typically carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(dimethoxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl(dimethoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(dimethoxy)silane involves the formation of a stable silicon-oxygen bond when it reacts with hydroxyl groups. This bond formation protects the hydroxyl group from further reactions, allowing selective transformations of other functional groups in the molecule. The tert-butyl group provides steric hindrance, enhancing the stability of the protected intermediate .

Comparison with Similar Compounds

  • tert-Butyldimethylsilane
  • tert-Butyldiphenylsilane
  • Trimethylsilyl chloride
  • Triethylsilyl chloride

Comparison: tert-Butyl(dimethoxy)silane is unique due to the presence of both tert-butyl and methoxy groups, which provide a balance of steric hindrance and reactivity. Compared to tert-Butyldimethylsilane, it offers higher reactivity due to the methoxy groups. In contrast, tert-Butyldiphenylsilane provides greater steric protection but lower reactivity. Trimethylsilyl chloride and Triethylsilyl chloride are more reactive but offer less steric protection .

Properties

InChI

InChI=1S/C6H15O2Si/c1-6(2,3)9(7-4)8-5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCQMIWOISTBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80767705
Record name tert-Butyl(dimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80767705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127418-54-6
Record name tert-Butyl(dimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80767705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl(dimethoxy)silane
Reactant of Route 2
tert-Butyl(dimethoxy)silane
Reactant of Route 3
tert-Butyl(dimethoxy)silane
Reactant of Route 4
tert-Butyl(dimethoxy)silane
Reactant of Route 5
tert-Butyl(dimethoxy)silane
Reactant of Route 6
tert-Butyl(dimethoxy)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.